Diginatigenin

概要

説明

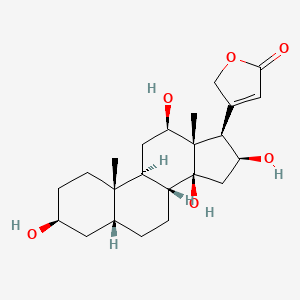

Diginatigenin is a naturally occurring steroid glycoside, specifically a cardenolide, which is a type of cardiac glycoside. It is derived from plants of the Digitalis genus, such as Digitalis lanata and Digitalis purpurea. These compounds are known for their potent effects on the cardiovascular system, particularly in the treatment of heart conditions like congestive heart failure and arrhythmias .

準備方法

Synthetic Routes and Reaction Conditions: Diginatigenin can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the hydrolysis of diginatin, which is a glycoside form of this compound. The hydrolysis process typically uses acidic or enzymatic conditions to break down the glycosidic bond, releasing this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources. Digitalis lanata and Digitalis purpurea are cultivated, and the leaves are harvested and processed to extract the glycosides. The extracted glycosides are then hydrolyzed to obtain this compound. This process involves multiple steps, including solvent extraction, chromatography, and crystallization to ensure high purity .

化学反応の分析

Types of Reactions: Diginatigenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of digoxin and digitoxin, which are well-known cardiac glycosides .

科学的研究の応用

Diginatigenin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical properties and reactions of cardenolides.

Biology: this compound is studied for its effects on cellular processes, particularly in cardiac cells.

Medicine: It is used in the development of drugs for treating heart conditions. Its derivatives, such as digoxin and digitoxin, are widely used in clinical practice.

Industry: this compound and its derivatives are used in the pharmaceutical industry for the production of cardiac drugs

作用機序

Diginatigenin exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making this compound and its derivatives effective in treating heart failure and arrhythmias .

類似化合物との比較

Digitoxin: Another cardiac glycoside with similar effects on the heart.

Digoxin: A widely used cardiac glycoside derived from Digitalis species.

Ouabain: A potent cardiac glycoside with a similar mechanism of action.

Oleandrin: A cardiac glycoside derived from Nerium oleander.

Proscillaridin: A cardiac glycoside extracted from Urginea maritima.

Uniqueness of Diginatigenin: this compound is unique due to its specific structural features and its potent effects on the cardiovascular system. Its ability to inhibit the sodium-potassium ATPase enzyme makes it a valuable compound in the treatment of heart conditions. Additionally, its derivatives, such as digoxin and digitoxin, are widely used in clinical practice, highlighting its importance in medicine .

特性

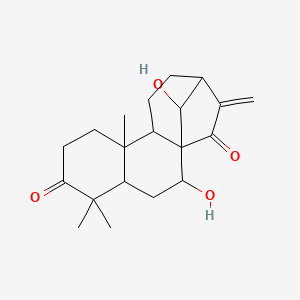

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-3,12,14,16-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-21-6-5-14(24)8-13(21)3-4-15-16(21)9-18(26)22(2)20(12-7-19(27)29-11-12)17(25)10-23(15,22)28/h7,13-18,20,24-26,28H,3-6,8-11H2,1-2H3/t13-,14+,15-,16+,17+,18-,20+,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICIZKAHXOVVHI-BOYBCVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024008 | |

| Record name | Diginatigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-57-9 | |

| Record name | Diginatigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diginatigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIGINATIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL7J6ZZ392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Diginatigenin and how does it relate to other cardiac glycosides?

A1: this compound is a cardiac aglycone with a steroid core. Its structure was confirmed by converting 16-Monoacetylthis compound into diacety1-△14, 16-dianhydrothis compound, which proved identical to diacety-△14-anhydro-16, 17-dehydrodigoxigenin derived from digoxigenin. [] This establishes this compound as 3β, 12β, 14, 16β-tetrahydroxy-5β-card-20(22)-enolide. Notably, this compound possesses a 12β-hydroxyl group, distinguishing it from gitoxigenin. [, ] This structural difference significantly impacts its interaction with Na, K-ATPase, making it a less potent inhibitor compared to digitoxigenin and ouabagenin. []

Q2: How does the structure of this compound influence its potency as an inhibitor of Na, K-ATPase?

A2: The presence of hydroxyl groups, particularly the 16β-OH group, plays a crucial role in this compound's potency. Research suggests that intramolecular bonding between the 16β-OH and the lactone ring contributes to its relatively low inhibitory effect on Na, K-ATPase compared to compounds like digitoxigenin. [] Interestingly, formylation of the 16β-OH group significantly increases its inhibitory potency, as seen with gitaloxigenin, the 16β-formylated derivative of gitoxigenin. []

Q3: Can microorganisms be utilized to produce this compound?

A3: Yes, bioconversion of other cardiac glycosides using microorganisms presents a viable route for this compound production. Studies demonstrate that Gibberella saubinettii can convert gitoxigenin to this compound, albeit with a modest yield of approximately 6%. [] Additionally, Fusarium lini facilitates the 12β-hydroxylation of gitoxigenin, leading to the formation of this compound. []

Q4: What are the naturally occurring glycosides of this compound identified in plants?

A4: Research has identified several this compound glycosides in plants like Digitalis schischkinii and Digitalis lanata. These include this compound-digilanidobioside, its corresponding secondary glycoside, this compound-bisdigitoxoside [], and this compound-3-O-beta-D-digitaloside. []

Q5: How does the presence of this compound in Digitalis lanata extracts impact their analysis?

A5: The presence of this compound and its derivatives in Digitalis extracts can complicate analysis, especially when relying solely on techniques like high-performance liquid chromatography (HPLC). The structural similarities between various cardenolides, including this compound derivatives, can lead to co-elution, making accurate identification and quantification challenging. []

Q6: What advanced analytical techniques can be used to overcome challenges in identifying and quantifying this compound and related compounds in complex plant extracts?

A6: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has proven to be a powerful tool for analyzing cardenolides in complex plant matrices. [] This technique provides both accurate mass measurements and structural information through characteristic fragmentation patterns. For instance, sequential loss of sugar units and stepwise elimination of hydroxyl groups from the aglycone moiety allows differentiation of various cardenolides, including this compound and its derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylcalix[4]arene](/img/structure/B1252453.png)

![[(3R,3'R,4R,6'S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate](/img/structure/B1252454.png)

![Bis[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine](/img/structure/B1252472.png)

![Sulfamide, N-[(2S)-1,4-dioxan-2-ylmethyl]-N-methyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B1252476.png)